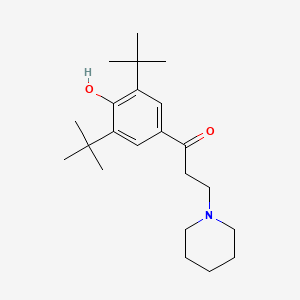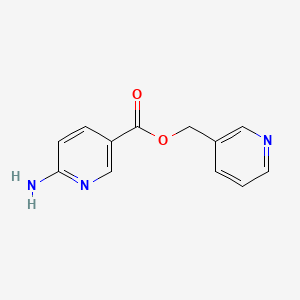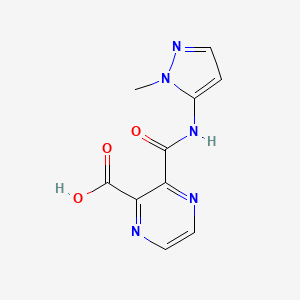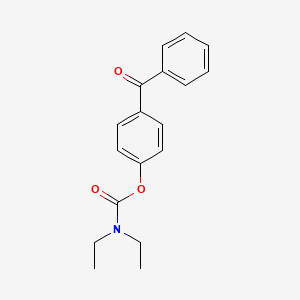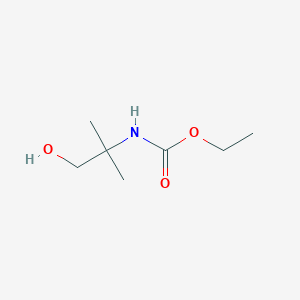![molecular formula C5H6ClNO2 B1660053 [3-(Chloromethyl)-1,2-oxazol-5-yl]methanol CAS No. 71058-61-2](/img/structure/B1660053.png)
[3-(Chloromethyl)-1,2-oxazol-5-yl]methanol
Descripción general
Descripción
[3-(Chloromethyl)-1,2-oxazol-5-yl]methanol: is an organic compound that features a chloromethyl group attached to an oxazole ring, with a methanol group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Chloromethyl)-1,2-oxazol-5-yl]methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the chloromethylation of an oxazole derivative, followed by the introduction of a methanol group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its desired form.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [3-(Chloromethyl)-1,2-oxazol-5-yl]methanol can undergo oxidation reactions, where the methanol group is converted to an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted oxazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution can produce a variety of substituted oxazole compounds.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, [3-(Chloromethyl)-1,2-oxazol-5-yl]methanol serves as a versatile intermediate for the preparation of more complex molecules
Biology: The compound’s structure makes it a candidate for biological studies, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activity, making it a subject of interest in drug discovery and development.
Medicine: In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They may act as inhibitors or modulators of specific biological pathways, offering potential treatments for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which [3-(Chloromethyl)-1,2-oxazol-5-yl]methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but the compound’s reactivity and ability to form stable complexes play a crucial role in its mechanism of action.
Comparación Con Compuestos Similares
[3-(Chloromethyl)-1,2-oxazol-5-yl]methanol: shares similarities with other chloromethyl-substituted oxazoles and methanol derivatives.
Spirocyclic oxindoles: and are examples of compounds with similar structural motifs and reactivity.
Uniqueness: What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in both research and industrial contexts.
Propiedades
IUPAC Name |
[3-(chloromethyl)-1,2-oxazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO2/c6-2-4-1-5(3-8)9-7-4/h1,8H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVJOTYECLBJJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1CCl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401289526 | |
| Record name | 3-(Chloromethyl)-5-isoxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401289526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71058-61-2 | |
| Record name | 3-(Chloromethyl)-5-isoxazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71058-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Chloromethyl)-5-isoxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401289526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


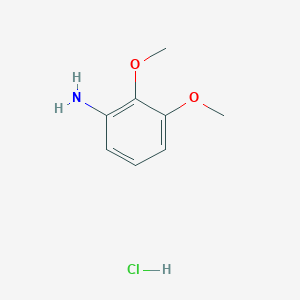
![4,4'-Bis[(2-hydroxyethyl)methylamino]benzophenone](/img/structure/B1659973.png)
![Ethyl 4-[2-(2-bromo-4-chlorophenoxy)acetamido]benzoate](/img/structure/B1659974.png)
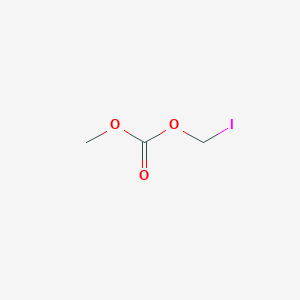
![2-(4-chloro-3,5-dimethylphenoxy)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B1659976.png)
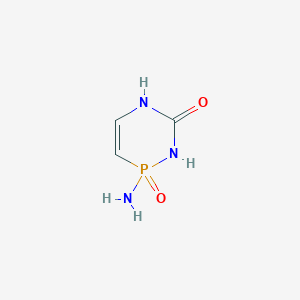
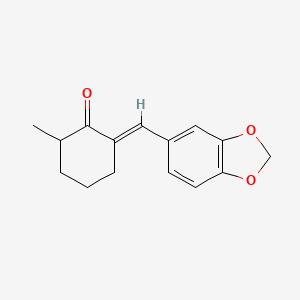

![7-(1,3-benzodioxol-5-yl)-5-methyl-N-pyridin-3-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B1659983.png)
